

# ATN-224: A Copper Chelator Targeting Oxidative Stress in Hematological Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

[Get Quote](#)

An In-depth Technical Guide

## Executive Summary

**ATN-224** (choline tetrathiomolybdate) is a second-generation, orally bioavailable copper chelator that has demonstrated significant preclinical and clinical interest as a therapeutic agent for various cancers, including hematological malignancies. This document provides a comprehensive technical overview of **ATN-224**, focusing on its mechanism of action, preclinical efficacy, and the methodologies used to evaluate its effects. By targeting copper-dependent enzymes, **ATN-224** disrupts cellular redox homeostasis, leading to selective cell death in cancer cells, which often exhibit a heightened basal level of oxidative stress compared to their normal counterparts. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

## Core Mechanism of Action: Dual Targeting of SOD1 and Cytochrome c Oxidase

**ATN-224** exerts its anticancer effects primarily through the chelation of copper, a critical cofactor for several enzymes involved in cellular proliferation and survival. The principal targets of **ATN-224** in the context of hematological malignancies are Superoxide Dismutase 1 (SOD1) and Cytochrome c Oxidase (CcOX).<sup>[1]</sup>

- Inhibition of Superoxide Dismutase 1 (SOD1): SOD1 is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. By chelating the copper ion at the active site of SOD1, **ATN-224** inhibits its activity. [2][3] This leads to an accumulation of superoxide anions, potent reactive oxygen species (ROS), which in turn react with nitric oxide to form highly cytotoxic peroxynitrite.[1] This peroxynitrite-dependent cell death is a hallmark of **ATN-224**'s activity in hematological cancer cells.[1]
- Inhibition of Cytochrome c Oxidase (CcOX): CcOX, the terminal enzyme of the mitochondrial respiratory chain, is another copper-dependent enzyme. **ATN-224** treatment leads to a decrease in CcOX activity, resulting in mitochondrial dysfunction and a reduction in the mitochondrial membrane potential ( $\Delta\Psi_m$ ).[1] This disruption of mitochondrial function contributes to the overall cytotoxic effect of the drug.

The dual inhibition of SOD1 and CcOX creates a state of overwhelming oxidative stress that cancer cells, already operating at a higher basal level of ROS, cannot overcome, leading to apoptosis or other forms of cell death.[1] Notably, the concentration of **ATN-224** required to induce cell death is proportional to the cellular levels of SOD1.[1]

## Signaling Pathways and Cellular Processes Modulated by **ATN-224**

The inhibition of SOD1 by **ATN-224** has downstream effects on several signaling pathways crucial for cancer cell survival and proliferation.

- ERK1/2 Signaling: **ATN-224** has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in response to growth factors.[2][4] The accumulation of superoxide anions due to SOD1 inhibition is thought to be responsible for this effect.[2][3]
- PDGF Receptor Downregulation: In certain cancer cell types, **ATN-224** treatment can lead to the downregulation of the Platelet-Derived Growth Factor (PDGF) receptor.[4]
- Apoptosis Induction: In tumor cells, the inhibition of SOD1 by **ATN-224** leads to the induction of apoptosis.[2][3] In some contexts, such as in Diffuse Large B-cell Lymphoma (DLBCL),

**ATN-224** can induce a caspase-independent form of cell death involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[5][6]

- Anti-Angiogenic Effects: By inhibiting SOD1 in endothelial cells, **ATN-224** can suppress their proliferation and attenuate angiogenesis, the formation of new blood vessels that is essential for tumor growth.[2][3]

Below is a graphical representation of the core mechanism of action of **ATN-224**.

[Click to download full resolution via product page](#)**Figure 1:** Mechanism of action of ATN-224.

# Preclinical Efficacy in Hematological Malignancies

**ATN-224** has demonstrated potent cytotoxic effects against a range of hematological malignancy cell lines and primary patient samples.

## In Vitro Efficacy

The following table summarizes the 50% effective concentration (EC50) values of **ATN-224** in various murine lymphoma cell lines after 48-72 hours of treatment.

| Cell Line | Description                                  | EC50 (nM)   | Reference |
|-----------|----------------------------------------------|-------------|-----------|
| WEHI7.2   | Murine T-cell lymphoma (parental)            | 3.17 ± 0.27 | [7]       |
| Hb12      | WEHI7.2 variant (oxidative stress resistant) | 5.84 ± 0.34 | [7]       |
| 200R      | WEHI7.2 variant (oxidative stress resistant) | 5.25 ± 0.32 | [7]       |

**ATN-224** also induces peroxynitrite-dependent cell death in human hematological malignancy cell lines, including the histiocytic lymphoma U937 and the acute T-cell lymphoblastic leukemia Molt-4 cells, with EC50 values of 16 nM and 30 nM, respectively. Furthermore, nanomolar concentrations of **ATN-224** have been shown to decrease the viability of primary B-cell acute lymphoblastic leukemia (B-ALL) patient samples.[1] In diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL-4, SUDHL-8, and SUDHL-10), nanomolar concentrations of **ATN-224** also effectively decreased the number of viable cells.

## In Vivo Studies

While detailed in vivo studies specifically for hematological malignancies are not as extensively published as in vitro data, the anti-angiogenic properties of **ATN-224**, demonstrated in Matrigel plug models, suggest a potential to inhibit tumor growth in vivo by restricting blood supply.[2][3] Further preclinical studies in xenograft or syngeneic models of leukemia and lymphoma are warranted to fully elucidate the in vivo efficacy of **ATN-224** in these diseases.

## Clinical Evaluation

A Phase I clinical trial of **ATN-224** was conducted in patients with advanced solid tumors, providing valuable insights into its safety, tolerability, and pharmacodynamics.[\[8\]](#)[\[9\]](#)[\[10\]](#)

| Parameter                    | Finding                                                         | Reference                                                    |
|------------------------------|-----------------------------------------------------------------|--------------------------------------------------------------|
| Patient Population           | 18 patients with advanced solid tumors                          | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Maximum Tolerated Dose (MTD) | 300 mg/day (loading dose)                                       | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Dose-Limiting Toxicity (DLT) | Grade 3 fatigue at 330 mg/day                                   | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Other Toxicities at MTD      | Grade 3 anemia, grade 3 neutropenia, fatigue, sulfur eructation | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Pharmacodynamic Effects      | >90% reduction in red blood cell SOD1 activity                  | <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> |
| Clinical Activity            | Stable disease for >6 months in 2 patients                      | <a href="#">[8]</a> <a href="#">[9]</a>                      |

An abstract from a scientific meeting reported on a Phase I study of **ATN-224** in patients with advanced hematologic malignancies, indicating its clinical investigation in this specific patient population. However, full published results from this trial are not yet widely available.

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **ATN-224**.

### SOD1 Activity Assay

This assay measures the enzymatic activity of SOD1 in cell lysates.



[Click to download full resolution via product page](#)

**Figure 2:** SOD1 Activity Assay Workflow.

Protocol:

- Cell Lysate Preparation:
  - Harvest cells and wash with cold PBS.
  - Lyse cells in an appropriate lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM 2-mercaptoethanol, and protease inhibitors).[11][12]
  - Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total cellular proteins.
- Assay Procedure (using a commercial kit, e.g., from Sigma-Aldrich or Cayman Chemical):
  - Prepare a working solution of a water-soluble tetrazolium salt (WST-1) and an enzyme solution (e.g., xanthine oxidase).
  - Add the cell lysate to a 96-well plate.
  - Initiate the reaction by adding the enzyme working solution, which generates superoxide radicals.
  - The superoxide radicals reduce the WST-1 to a formazan dye, which can be measured spectrophotometrically (e.g., at 450 nm).
  - SOD1 in the cell lysate will compete for the superoxide radicals, thereby inhibiting the colorimetric reaction.
  - The rate of inhibition is proportional to the SOD1 activity in the sample.

- A standard curve using known concentrations of SOD1 can be used to quantify the activity in the samples.

## Cytochrome c Oxidase (CcOX) Activity Assay

This assay measures the activity of CcOX, a key enzyme in the mitochondrial respiratory chain.

Protocol (based on a commercial kit, e.g., Sigma-Aldrich CYTOCOX1):[\[13\]](#)

- Mitochondria Isolation (Optional but Recommended):
  - Isolate mitochondria from cells or tissues using differential centrifugation or a commercial kit.
- Substrate Preparation:
  - Prepare a solution of ferrocytochrome c by reducing ferricytochrome c with a reducing agent like dithiothreitol (DTT).[\[13\]](#)
- Assay Procedure:
  - Add the mitochondrial preparation or cell lysate to a cuvette or 96-well plate containing assay buffer.
  - Initiate the reaction by adding the ferrocytochrome c substrate.
  - CcOX will oxidize the ferrocytochrome c to ferricytochrome c.
  - Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease is proportional to the CcOX activity.[\[13\]](#)

## Measurement of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) and flow cytometry to assess changes in  $\Delta\Psi_m$ .



[Click to download full resolution via product page](#)

**Figure 3:** Mitochondrial Membrane Potential Assay Workflow.

Protocol:

- Cell Preparation:
  - Culture cells to the desired density and treat with **ATN-224** or a vehicle control for the specified time.
- TMRM Staining:
  - Prepare a working solution of TMRM in a suitable buffer (e.g., PBS or cell culture medium) at a final concentration typically in the range of 20-200 nM.[14][15] The optimal concentration should be determined empirically for each cell type.
  - Resuspend the cells in the TMRM-containing medium and incubate for 15-30 minutes at 37°C, protected from light.[15][16]
- Flow Cytometry Analysis:
  - After incubation, wash the cells with PBS to remove excess dye.
  - Resuspend the cells in a suitable buffer for flow cytometry analysis.
  - Analyze the cells using a flow cytometer with an appropriate laser for excitation (e.g., 488 nm or 561 nm) and an emission filter for TMRM (e.g., ~575-585 nm).[16]
  - A decrease in TMRM fluorescence intensity in **ATN-224**-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
  - As a positive control for depolarization, cells can be treated with a mitochondrial uncoupler such as CCCP.[16]

# Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

- Cell Preparation:
  - Treat cells with **ATN-224** or a vehicle control.
  - Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
- Staining:
  - Resuspend the cells in 1X Annexin V binding buffer.[[1](#)][[4](#)][[8](#)]
  - Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a solution of Propidium Iodide (PI) to the cell suspension.[[1](#)][[4](#)][[8](#)]
  - Incubate the cells for 15-20 minutes at room temperature in the dark.[[1](#)]
- Flow Cytometry Analysis:
  - Add additional 1X Annexin V binding buffer to the cells.
  - Analyze the stained cells by flow cytometry as soon as possible.
  - Use appropriate excitation lasers (e.g., 488 nm) and emission filters for the chosen fluorochromes (e.g., FITC and PI).
- Data Interpretation:
  - Annexin V-negative / PI-negative: Viable cells.
  - Annexin V-positive / PI-negative: Early apoptotic cells.

- Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
- Annexin V-negative / PI-positive: Primarily necrotic cells.

## Conclusion and Future Directions

**ATN-224** represents a promising therapeutic strategy for hematological malignancies by exploiting their inherent vulnerability to oxidative stress. Its dual mechanism of inhibiting SOD1 and CcOX leads to a significant increase in cytotoxic reactive oxygen species and mitochondrial dysfunction, ultimately resulting in cancer cell death. The preclinical data in various leukemia and lymphoma models are encouraging. While early clinical data in solid tumors have established a safety profile, further dedicated clinical trials in hematological malignancies are crucial to determine its therapeutic potential in this setting. Future research should focus on identifying predictive biomarkers of response to **ATN-224**, exploring rational combination therapies with other anticancer agents, and conducting robust *in vivo* studies in relevant animal models of leukemia and lymphoma.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [kumc.edu](http://kumc.edu) [kumc.edu]
- 2. Cytochrome c Oxidase Assay Kit - Creative BioMart [[creativebiomart.net](http://creativebiomart.net)]
- 3. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [[experiments.springernature.com](http://experiments.springernature.com)]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [[thermofisher.com](http://thermofisher.com)]
- 5. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 6. [abscience.com.tw](http://abscience.com.tw) [abscience.com.tw]

- 7. Copper Chelator ATN-224 Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. 122.114.14.118:8000 [122.114.14.118:8000]
- To cite this document: BenchChem. [ATN-224: A Copper Chelator Targeting Oxidative Stress in Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667433#atn-224-and-its-impact-on-hematological-malignancies]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)